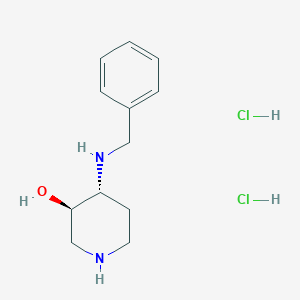
(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, also known as benzylpiperidinol, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a chiral molecule that has two enantiomers, (3R,4R) and (3S,4S), with the former being the more active form.
Applications De Recherche Scientifique
1. Applications in Pharmacology and Drug Development
(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride is closely related to compounds within the piperidine class, which are known for their broad pharmacological applications. For instance, various piperidine derivatives have been investigated for their potential in treating neuropsychiatric disorders. Dopamine D2 receptor ligands, which often contain piperidine moieties, are used in managing conditions like schizophrenia, Parkinson's disease, depression, and anxiety. The structure of these compounds typically includes an aromatic moiety, a cyclic amine, and a central linker, indicative of a complex interaction with biological receptors and pathways (Jůza et al., 2022). Additionally, arylcycloalkylamines, which include phenyl piperidines and piperazines, are crucial pharmacophoric groups in antipsychotic agents, demonstrating the significant role of piperidine structures in drug development (Sikazwe et al., 2009).
2. Role in Synthetic Chemistry
Compounds within the piperidine category, like this compound, are also pivotal in synthetic chemistry. Spiropiperidines, for example, are gaining popularity in drug discovery, with methodologies focusing on constructing 2-, 3-, and 4-spiropiperidines. These compounds are mainly synthesized either by forming the spiro-ring on a preformed piperidine ring or by forming the piperidine ring on a preformed carbo- or heterocyclic ring. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery, 2-spiropiperidines are synthesized en route to natural products. The absence of 2-spiropiperidines in drug discovery could be attributed to the limited general procedures for their synthesis, suggesting a potential area for further research (Griggs et al., 2018).
3. Involvement in Chemokine Receptor Antagonism
The this compound structure shares similarities with small molecule chemokine receptor antagonists, specifically CCR3 antagonists. These antagonists, including N‐arylalkylpiperidine urea derivatives and (N‐ureidoalkyl)benzylpiperidines, are instrumental in treating allergic diseases like asthma, atopic dermatitis, and allergic rhinitis. The (N‐ureidoalkyl)benzylpiperidines are particularly noteworthy for their high affinity and antagonizing potential, making them a significant focus of research for their therapeutic applications (Willems & IJzerman, 2009).
Propriétés
IUPAC Name |
(3R,4R)-4-(benzylamino)piperidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H/t11-,12-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTXTUOIDQWSDM-MBORUXJMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1NCC2=CC=CC=C2)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-N-(3-methylphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2408501.png)
![2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile](/img/structure/B2408502.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2408503.png)
![N-[(3-Cyclopropyl-2-oxo-1,3-oxazolidin-5-yl)methyl]prop-2-enamide](/img/structure/B2408505.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1-methyltriazol-4-yl)acetic acid](/img/structure/B2408506.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2408509.png)
![8-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2408515.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B2408516.png)
![6-acetyl-5-methyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2408517.png)

![4-methyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2408519.png)

